molecular formula C8H7FN2 B3190642 4-Fluoro-6-methyl-1h-benzimidazole CAS No. 449774-78-1

4-Fluoro-6-methyl-1h-benzimidazole

Cat. No.: B3190642
CAS No.: 449774-78-1
M. Wt: 150.15 g/mol
InChI Key: PHAFOFIVSNSAPQ-UHFFFAOYSA-N
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Description

4-Fluoro-6-methyl-1H-benzimidazole (CAS#: 1360947-51-8) is a fluorinated heterocyclic compound of high interest in medicinal chemistry and drug discovery. This benzimidazole derivative serves as a versatile synthetic building block and key pharmacophore in the development of biologically active molecules. Benzimidazole scaffolds are widely recognized for their diverse pharmacological profiles. The compound's molecular formula is C8H7FN2, with a molecular weight of 150.15 g/mol . It is supplied with a recommended storage condition of cold-chain transportation to ensure stability . As a standard safety precaution, researchers should handle this material with care, using appropriate personal protective equipment, as it may cause skin and eye irritation . This chemical is intended for research applications as a key intermediate in organic synthesis. It is particularly valuable for constructing more complex molecules for screening as potential therapeutic agents. The structural motif of fluorinated benzimidazoles is frequently explored in the design of enzyme inhibitors and receptor ligands, making this compound a valuable asset for research laboratories . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAFOFIVSNSAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the benzimidazole ring . The reaction conditions often require a catalyst, such as palladium on carbon, and a reducing agent like hydrogen gas.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of 4-amino-6-methyl-1H-benzimidazole.

    Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-methyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Fluoro-6-methyl-1H-benzimidazole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound F (C4), CH₃ (C6) C₈H₇FN₂ 150.16 Intermediate in kinase inhibitors
4-Chloro-6-fluoro-1H-benzimidazole Cl (C4), F (C6) C₇H₄ClFN₂ 186.57 Higher lipophilicity (Cl vs. CH₃); antimicrobial applications
4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole Cl (C4), CH₃ (C2), CF₃ (C6) C₉H₆ClF₃N₂ 250.61 Enhanced electron-withdrawing effects (CF₃); agrochemical research
2-Chloro-6-fluoro-1H-benzo[d]imidazole Cl (C2), F (C6) C₇H₄ClFN₂ 186.57 Altered regiochemistry; antiviral activity
2-n-Butyl-6-chloro-1H-benzimidazole n-Bu (C2), Cl (C6) C₁₁H₁₃ClN₂ 208.69 Increased steric bulk; antiparasitic applications

Key Observations:

  • Substituent Effects : Replacing the methyl group (this compound) with chloro (4-Chloro-6-fluoro-1H-benzimidazole) increases molecular weight by ~36.4 g/mol and lipophilicity (Cl is more hydrophobic than CH₃). This enhances membrane permeability but may reduce solubility .
  • Regiochemical Variations : 2-Chloro-6-fluoro-1H-benzo[d]imidazole demonstrates how substituent positions influence biological activity; the C2 chloro group may interfere with hydrogen bonding in target proteins compared to C4-substituted analogs .

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-6-methyl-1H-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of o-phenylenediamine derivatives with fluorinated carbonyl precursors. For example, a fluorinated aldehyde (e.g., 4-fluoro-6-methylbenzaldehyde) reacts with o-phenylenediamine in acidic conditions (e.g., HCl or acetic acid) under reflux. Solvent choice (e.g., ethanol or DMSO) and catalysts (e.g., Na₂S₂O₅) critically impact yield. Evidence from analogous benzimidazole syntheses suggests yields range from 50–75% under optimized conditions . Purification often involves column chromatography or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions; the fluorine atom causes splitting in aromatic proton signals (e.g., ¹H NMR: δ 7.2–8.1 ppm for aromatic protons).
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate the benzimidazole core.
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 164.1 for [M+H]⁺).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths/angles and confirms fluorine/methyl substitution patterns .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (gradient elution) achieves >95% purity. Recrystallization from ethanol/water (1:3 v/v) is cost-effective for bulk purification. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How is the antimicrobial activity of this compound assessed in vitro?

Methodological Answer: Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are performed using broth microdilution (CLSI guidelines). Fungal activity is tested against C. albicans via agar diffusion. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) are mandatory .

Q. What safety protocols are recommended for handling fluorinated benzimidazoles?

Methodological Answer: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; fluorinated compounds may exhibit toxicity. Emergency procedures include rinsing exposed skin with water (15+ minutes) and consulting SDS for specific antidotes. Waste disposal follows EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in fluorinated benzimidazole synthesis?

Methodological Answer: Regioselectivity is controlled by steric/electronic effects. DFT calculations (e.g., Gaussian09) predict favorable substitution sites. Experimentally, microwave-assisted synthesis (100–120°C, 30 min) in DMF increases yields by 20% compared to conventional heating. Substituent-directed ortho/para fluorination can be achieved using Selectfluor® .

Q. What computational methods validate structure-activity relationships (SAR) for anticancer activity?

Methodological Answer: Molecular docking (AutoDock Vina) screens interactions with targets like topoisomerase II or tubulin. MD simulations (GROMACS) assess binding stability. Pharmacophore modeling identifies critical functional groups (e.g., fluorine’s electronegativity enhances DNA intercalation). In vitro validation uses MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

Q. How are crystallographic data discrepancies resolved for fluorinated benzimidazoles?

Methodological Answer: Contradictions in XRD data (e.g., bond-length variations >0.05 Å) are addressed using SHELXL refinement with twin-detection algorithms. Hydrogen bonding networks are re-evaluated via Hirshfeld surface analysis (CrystalExplorer). High-resolution data (d-spacing <0.8 Å) and low R-factor values (<0.05) ensure reliability .

Q. What strategies reconcile in vitro vs. in vivo efficacy discrepancies?

Methodological Answer: Poor bioavailability in vivo may stem from metabolic instability (e.g., CYP450 oxidation). Solutions:

  • Prodrug design : Acetylate the N-H group to enhance membrane permeability.
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release. Pharmacokinetic studies (LC-MS/MS plasma analysis) quantify compound half-life and metabolite formation .

Q. How do synergistic effects with other heterocycles enhance biological activity?

Methodological Answer: Co-administration with triazoles or thiazoles (e.g., 9c in ) improves antifungal potency via dual-target inhibition. Checkerboard assays determine fractional inhibitory concentration (FIC) indices. Synergy (FIC ≤0.5) is confirmed via isobolograms. Mechanistic studies use fluorescence microscopy to visualize membrane disruption .

Notes

  • Methodological Rigor : Answers emphasize reproducible protocols, statistical validation (e.g., p<0.05), and compliance with ethical guidelines.
  • Advanced Tools : Computational (DFT, docking) and experimental (HPLC, XRD) methods are prioritized for precision.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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